![molecular formula C156H302N6O86 B6352230 Maleimido-PEG(4)-[PEG(24)-OMe]3 ester CAS No. 1334178-05-0](/img/structure/B6352230.png)
Maleimido-PEG(4)-[PEG(24)-OMe]3 ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is a specialized compound used primarily in bioconjugation and drug delivery systems. This compound features a maleimide group, which is highly reactive towards thiol groups, and a polyethylene glycol (PEG) chain that enhances solubility and biocompatibility. The structure of this compound allows for precise and stable conjugation with biomolecules, making it valuable in various scientific and industrial applications .
作用机制
Target of Action
The primary targets of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester, also known as mal-PEG(4)-[PEG(24)-OMe]3, are thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins and other biomolecules, making them ideal targets for this compound.
Mode of Action
The compound interacts with its targets through a process known as PEGylation . The maleimide group of the compound readily reacts with free thiol groups at pH 6.5~7.5, forming a stable, irreversible thioether bond . This reaction is highly specific, allowing for targeted modification of proteins and other thiol-containing substrates .
Biochemical Pathways
The PEGylation process does not directly affect any specific biochemical pathways. Instead, it modifies the physical and chemical properties of the target molecules, which can indirectly influence various biochemical processes. For instance, PEGylation can increase the solubility and stability of modified molecules, suppress the non-specific binding of charged molecules to the modified surfaces , and potentially alter the activity and function of the target proteins.
Pharmacokinetics
PEGylated compounds often exhibit improved solubility, increased circulating half-life, reduced immunogenicity, and enhanced stability .
Result of Action
The primary result of the action of this compound is the PEGylation of target molecules. This modification can lead to increased stability and solubility of the target molecules, reduced immunogenicity, and decreased antigenicity or potential toxicity . These changes can enhance the therapeutic efficacy of drugs and other bioactive compounds.
Action Environment
The action of this compound is influenced by several environmental factors. The compound is sensitive to moisture and temperature . For optimal use, it should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role in the compound’s reactivity, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a maleimide compound. This is achieved by reacting maleimide with a PEG chain under controlled conditions.
Activation: The PEGylated maleimide is then activated using an esterification reaction to introduce the ester functional group.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the PEGylation and activation reactions.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the product.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
化学反应分析
Types of Reactions
Maleimido-PEG(4)-[PEG(24)-OMe]3 ester primarily undergoes:
Conjugation Reactions: Reacts with thiol groups to form stable thioether linkages.
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Thiol-Containing Compounds: Used for conjugation reactions.
pH 6.5-7.5 for optimal maleimide-thiol reactions.Hydrolytic Agents: Acidic or basic conditions for hydrolysis
Major Products Formed
Thioether Conjugates: Formed from the reaction with thiol groups.
Hydrolyzed Products: Resulting from ester hydrolysis.
科学研究应用
Maleimido-PEG(4)-[PEG(24)-OMe]3 ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins and peptides for various studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the production of biocompatible materials and coatings .
相似化合物的比较
Similar Compounds
SM(PEG)24: Another PEGylated maleimide compound with similar applications.
Maleimide-PEG-NHS Ester: Contains an NHS ester group for conjugation with amines
Uniqueness
Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is unique due to its specific PEG chain length and ester functional group, which provide distinct advantages in terms of solubility, stability, and biocompatibility compared to other similar compounds .
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-3-[3-[2-(2-methoxyethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxy)ethylamino]-3-oxopropoxy]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C156H302N6O86/c1-170-24-27-177-38-40-183-48-50-187-56-58-191-64-66-195-72-74-199-80-82-203-88-90-207-96-98-211-104-106-215-112-114-219-120-122-221-118-116-217-110-108-213-102-100-209-94-92-205-86-84-201-78-76-197-70-68-193-62-60-189-54-52-185-46-44-181-36-32-175-21-12-158-150(164)7-17-223-124-156(161-153(167)10-16-173-30-34-179-42-43-180-35-31-174-20-11-157-149(163)6-15-162-154(168)4-5-155(162)169,126-225-19-9-152(166)160-14-23-226-127-228-129-230-131-232-133-234-135-236-137-238-139-240-141-242-143-244-145-246-147-248-148-247-146-245-144-243-142-241-140-239-138-237-136-235-134-233-132-231-130-229-128-227-29-26-172-3)125-224-18-8-151(165)159-13-22-176-33-37-182-45-47-186-53-55-190-61-63-194-69-71-198-77-79-202-85-87-206-93-95-210-101-103-214-109-111-218-117-119-222-123-121-220-115-113-216-107-105-212-99-97-208-91-89-204-83-81-200-75-73-196-67-65-192-59-57-188-51-49-184-41-39-178-28-25-171-2/h4-5H,6-148H2,1-3H3,(H,157,163)(H,158,164)(H,159,165)(H,160,166)(H,161,167) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKPJCJZJLZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C156H302N6O86 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3638.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)


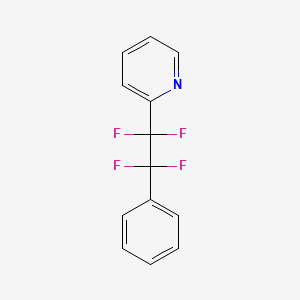

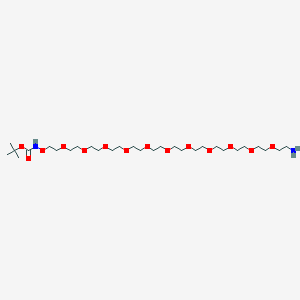
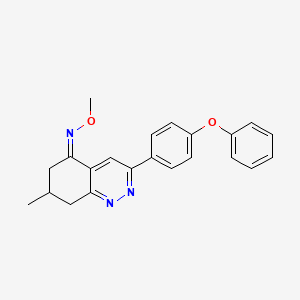
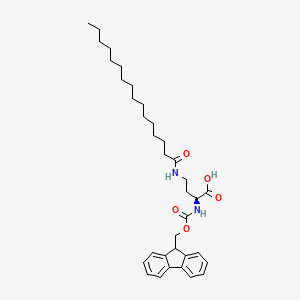
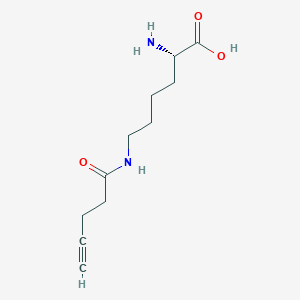


![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

